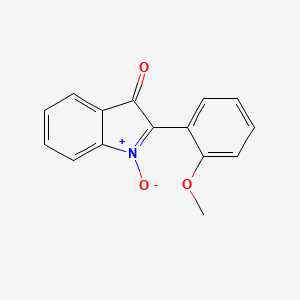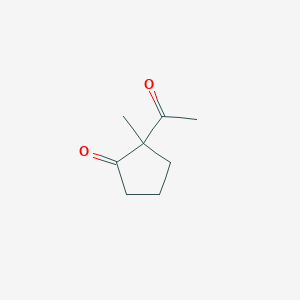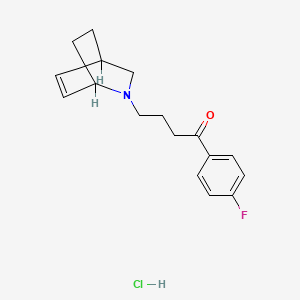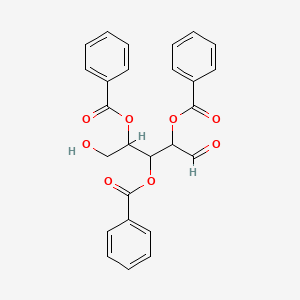
2,3,4-Tri-O-benzoylpentose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tri-O-benzoylpentose is an organic compound that belongs to the class of benzoylated sugars It is a derivative of pentose, a five-carbon sugar, where three hydroxyl groups are replaced by benzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoylpentose typically involves the benzoylation of a pentose sugar. One common method is to react the pentose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Pentose+3Benzoyl Chloride→2,3,4−Tri-O-benzoylpentose+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Tri-O-benzoylpentose can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzoyl groups, yielding the original pentose.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoyl groups are converted to carboxylic acids.
Reduction: The original pentose sugar is regenerated.
Substitution: New compounds with different functional groups replacing the benzoyl groups.
Wissenschaftliche Forschungsanwendungen
2,3,4-Tri-O-benzoylpentose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Tri-O-benzoylpentose depends on its specific application. In general, the benzoyl groups can interact with various molecular targets, influencing the compound’s reactivity and interactions. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Tri-O-benzyl-β-D-threo-pentopyranose: Similar structure but with benzyl groups instead of benzoyl groups.
2,3,4-Tri-O-benzyl-D-glucopyranose: Another benzylated sugar with a different sugar backbone.
2,3,4-Tri-O-benzyl-fucopyranose: Similar compound with fucose as the sugar component.
Uniqueness
2,3,4-Tri-O-benzoylpentose is unique due to its specific benzoylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other benzoylated sugars may not be suitable.
Eigenschaften
CAS-Nummer |
35526-19-3 |
|---|---|
Molekularformel |
C26H22O8 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(3,4-dibenzoyloxy-1-hydroxy-5-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C26H22O8/c27-16-21(32-24(29)18-10-4-1-5-11-18)23(34-26(31)20-14-8-3-9-15-20)22(17-28)33-25(30)19-12-6-2-7-13-19/h1-16,21-23,28H,17H2 |
InChI-Schlüssel |
KAXMCLJCFSUOAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(CO)C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


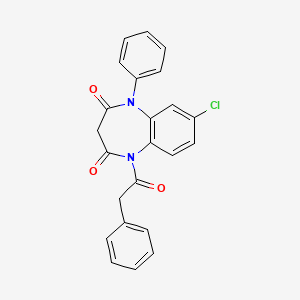


![4-[(3-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B14694853.png)
![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)

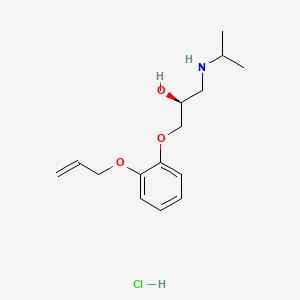
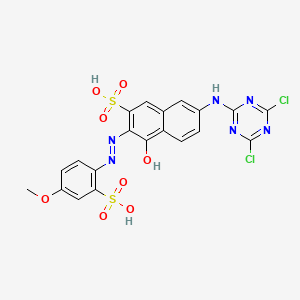
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
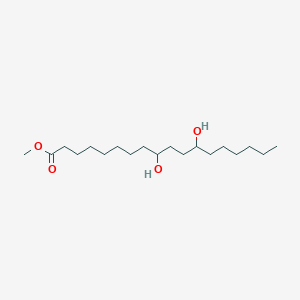
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
